molecular formula C9H17NO2 B3055824 1-(3-Methoxypiperidin-2-yl)propan-2-one CAS No. 6716-96-7

1-(3-Methoxypiperidin-2-yl)propan-2-one

Cat. No.: B3055824
CAS No.: 6716-96-7
M. Wt: 171.24 g/mol
InChI Key: VNZVBGRNVIBWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypiperidin-2-yl)propan-2-one is a heterocyclic ketone featuring a piperidine ring substituted with a methoxy group at the 3-position and a propan-2-one (acetone) moiety at the 2-position. The presence of the methoxy group enhances lipophilicity and may influence electronic properties, while the ketone group offers a reactive site for further chemical modifications .

Properties

CAS No.

6716-96-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3-methoxypiperidin-2-yl)propan-2-one

InChI

InChI=1S/C9H17NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h8-10H,3-6H2,1-2H3

InChI Key

VNZVBGRNVIBWEU-UHFFFAOYSA-N

SMILES

CC(=O)CC1C(CCCN1)OC

Canonical SMILES

CC(=O)CC1C(CCCN1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of 1-(3-Methoxypiperidin-2-yl)propan-2-one and their distinguishing characteristics:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
This compound 3-methoxy-piperidine, propan-2-one C9H15NO2 Potential pharmaceutical intermediate
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Diiodo, chloro, 4-methoxyphenyl groups C16H12ClI2O2 High halogen content; reactivity in cross-coupling reactions
1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one Benzofuran, dual methoxy groups C20H20O4 Antioxidant lignan activity
1-(3,4-Dimethoxyphenyl)propan-2-one 3,4-dimethoxyphenyl C11H14O3 Precursor to psychoactive amines
1-(2-Methoxyphenyl)propan-2-one 2-methoxyphenyl C10H12O2 Positional isomer; altered electronic effects
1-(3-Methoxyphenyl)propan-2-one 3-methoxyphenyl C10H12O2 Comparative solubility and reactivity studies
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one tert-butyl, hydroxyl groups C14H20O2 High-purity intermediate for specialty chemicals

Physicochemical Properties

  • Lipophilicity : Methoxy and piperidine groups in this compound increase lipophilicity compared to purely aromatic analogs like 1-(3-methoxyphenyl)propan-2-one .
  • Basicity: The piperidine nitrogen imparts moderate basicity, distinguishing it from non-heterocyclic analogs .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity but enhance stability in harsh conditions .

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